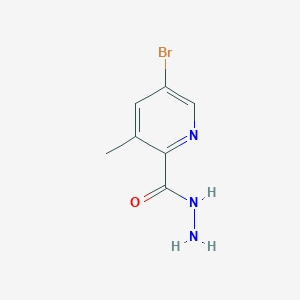
5-Bromo-3-methylpyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methylpyridine-2-carbohydrazide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylpyridine-2-carbohydrazide typically involves the bromination of 3-methylpyridine followed by the introduction of a carbohydrazide group. The process can be summarized as follows:
Bromination: 3-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position, yielding 5-Bromo-3-methylpyridine.
Carbohydrazide Introduction: The brominated product is then treated with hydrazine hydrate to introduce the carbohydrazide group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methylpyridine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Arylboronic acids and palladium catalysts are typically used.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include pyridine oxides.
Reduction: Products include pyridine amines.
Coupling: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-3-methylpyridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methylpyridine-2-carbohydrazide depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and carbohydrazide group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methylpyridine
- 5-Bromo-2-methylpyridine
- Methyl 5-bromopyridine-3-carboxylate
Uniqueness
5-Bromo-3-methylpyridine-2-carbohydrazide is unique due to the presence of both a bromine atom and a carbohydrazide group, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets.
Propiedades
Fórmula molecular |
C7H8BrN3O |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
5-bromo-3-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(8)3-10-6(4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
SCGMPFWIXZTPBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(=O)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


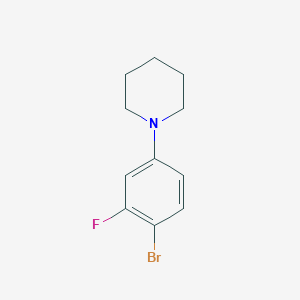
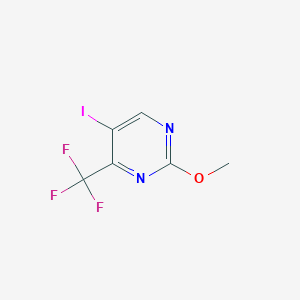
![6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665487.png)
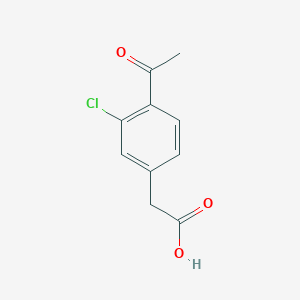
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)
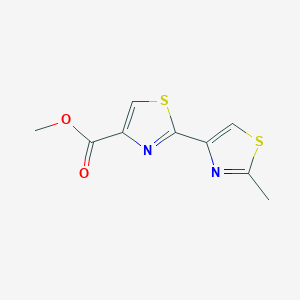


![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)
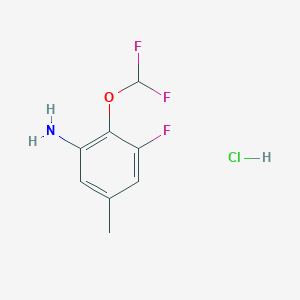

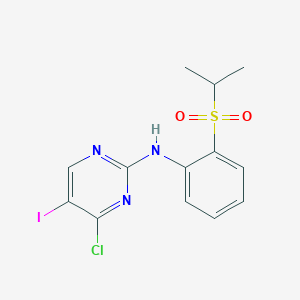
![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
